![molecular formula C26H23N3O B2535819 3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-54-4](/img/structure/B2535819.png)
3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a polycyclic aromatic compound with nitrogen atoms. Attached to this core are a 3,4-dimethylphenyl group and a 2-methoxybenzyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized using techniques such as Suzuki-Miyaura coupling, which is a common method for creating carbon-carbon bonds . The 3,4-dimethoxybenzyl group could potentially be added using a Friedel-Crafts alkylation .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it is used. The pyrazolo[4,3-c]quinoline core could potentially undergo reactions at the nitrogen atoms or the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of various pyrazolo[4,3-c]quinoline derivatives, including those related to the specified compound, involves complex chemical reactions that yield compounds with potential biological activity. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a structural resemblance, involves reactions that produce potent cytotoxins against various cancer cell lines, highlighting the chemical versatility and potential therapeutic applications of this chemical class (Deady et al., 2003). Similarly, Friedländer condensation has been employed to synthesize 1H-pyrazolo[3,4-b]quinolines, demonstrating the wide range of synthetic approaches available for generating complex quinoline derivatives (Tomasik et al., 1983).
Photophysical Properties and Molecular Logic Gates
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including modifications that could be structurally akin to the specified compound, have been studied for their photophysical properties. These compounds exhibit solvatochromism, acidochromism, and unique fluorescence behaviors, making them suitable for applications as molecular logic gates and in photonic devices (Uchacz et al., 2016).
Ligands for Biological Targets
The potential of pyrazolo[4,3-c]quinoline derivatives as ligands for biological targets has been explored, with novel conformationally constrained derivatives synthesized for this purpose. These compounds have been investigated for their ability to interact with specific receptors, suggesting their utility in drug development and as tools for probing biological systems (Kasiotis et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-12-13-19(14-18(17)2)25-22-16-29(15-20-8-4-7-11-24(20)30-3)23-10-6-5-9-21(23)26(22)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNRSICAUQYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


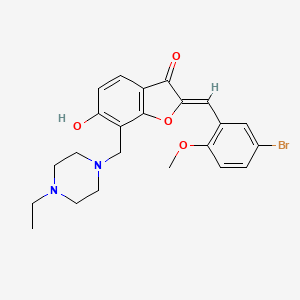


![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
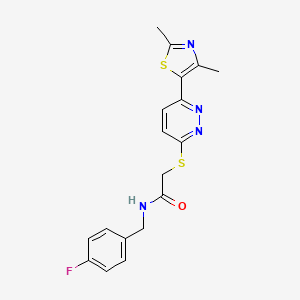
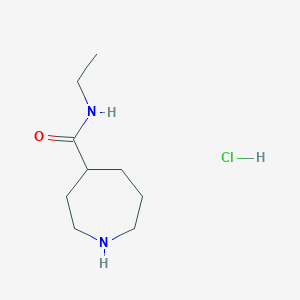
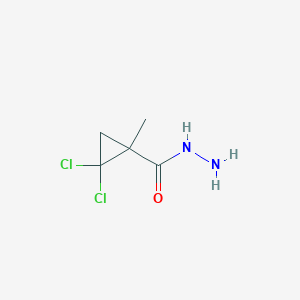

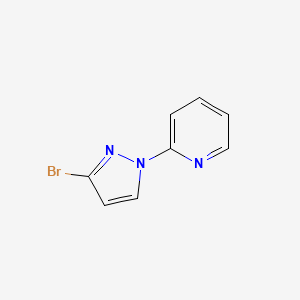
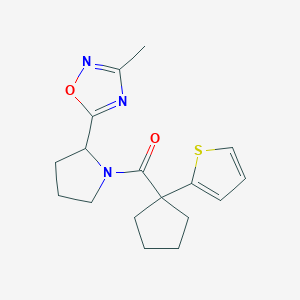
![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)